BPH-1218 - 1426824-36-3

BPH-1218

Catalog Number: EVT-263640
CAS Number: 1426824-36-3
Molecular Formula: C15H30N2O6P2
Molecular Weight: 396.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPH-1218 is a potent SQS inhibitor.
Synthesis Analysis

Methods and Technical Details

The synthesis of BPH-1218 involves several chemical reactions typical for bisphosphonate compounds. The process generally includes:

  1. Formation of Bisphosphonate Backbone: The synthesis starts with the preparation of a phosphonate intermediate, which is then treated with appropriate reagents to introduce the lipophilic side chains that characterize BPH-1218.
  2. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of BPH-1218.

The specific synthetic route may vary based on the desired properties and applications of the final product .

Molecular Structure Analysis

Structure and Data

BPH-1218 features a complex molecular structure typical of lipophilic bisphosphonates. Key aspects include:

  • Phosphonate Groups: The presence of two phosphonate groups contributes to its biological activity.
  • Lipophilic Side Chains: These enhance membrane permeability, allowing better interaction with target enzymes within cells.
  • Molecular Formula: While the exact molecular formula may vary based on synthetic modifications, it generally adheres to the structural characteristics common to bisphosphonates.

The structural analysis reveals that BPH-1218's design facilitates its role as an inhibitor of TgCoq1, impacting ubiquinone biosynthesis .

Chemical Reactions Analysis

Reactions and Technical Details

BPH-1218 participates in several chemical reactions relevant to its function:

  1. Inhibition Reaction: The primary reaction involves binding to the active site of TgCoq1, effectively blocking substrate access and inhibiting enzymatic activity.
  2. Kinetic Studies: Detailed kinetic analyses have been conducted to measure the inhibition constants (K_i) and other parameters that describe how effectively BPH-1218 inhibits TgCoq1 compared to other substrates .

These reactions highlight BPH-1218's potential as a therapeutic agent by disrupting essential metabolic pathways in target organisms.

Mechanism of Action

Process and Data

The mechanism by which BPH-1218 exerts its effects involves several steps:

The effectiveness of BPH-1218 has been quantified through various assays measuring growth rates and metabolic activity in treated versus untreated cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPH-1218 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight varies based on specific structural modifications but typically falls within a range characteristic of bisphosphonates.

These properties influence both its pharmacological potential and practical applications in research settings .

Applications

Scientific Uses

BPH-1218 has several promising applications in scientific research:

  1. Antiparasitic Research: Its primary application lies in studying its effects on parasitic infections, particularly those caused by Toxoplasma gondii, where it serves as a model compound for developing new treatments.
  2. Metabolic Pathway Studies: Researchers utilize BPH-1218 to investigate metabolic pathways involving ubiquinone synthesis, providing insights into cellular respiration mechanisms.
  3. Drug Development: The compound serves as a lead structure for synthesizing new bisphosphonate derivatives with enhanced efficacy or altered pharmacokinetic profiles.
Introduction to BPH-1218 and Its Context in Antimicrobial Research

BPH-1218: Chemical Classification and Structural Properties

BPH-1218 belongs to the nitrogen-containing bisphosphonate class, characterized by a stable P-C-P backbone that mimics inorganic pyrophosphate. Its molecular structure features:

  • Bisphosphonate headgroup: Serves as a non-hydrolyzable analog of dimethylallyl pyrophosphate (DMAPP), competitively binding to the active site of prenyldiphosphate synthases [1].
  • Lipophilic side chain: A C₈ alkylbenzene moiety that enhances mitochondrial membrane penetration and parasite selectivity (Fig. 1A) [2] [9].

Table 1: Structural Characteristics of BPH-1218

FeatureDescriptionBiological Significance
Core scaffoldP-C-P backboneResistance to enzymatic hydrolysis
Active pharmacophoreNitrogen-containing heterocycleChelates Mg²⁺ in enzyme active sites
Side chain4-(n-octyl)benzeneEnhances lipid solubility and mitochondrial targeting
Molecular weight438.4 g/molOptimizes membrane permeability

Crystallographic studies (PDB: 3WCF) reveal that BPH-1218 binds human squalene synthase (HsSQS) with a dissociation constant (Kd) of 15 nM, forming hydrogen bonds with Thr-201 and hydrophobic interactions within the allylic substrate pocket [6]. This binding mode is conserved in parasitic targets like TgCoq1, where the lipophilic chain occupies the elongated product channel essential for C₃₅ heptaprenyl diphosphate synthesis [1].

BPH-1218 in the Context of Isoprenoid Biosynthesis Inhibition

BPH-1218 exerts its antiparasitic effect by selectively inhibiting the enzyme heptaprenyl diphosphate synthase (TgCoq1) in T. gondii, a key catalyst in the ubiquinone biosynthesis pathway:

Target Enzyme Specificity

  • TgCoq1 elongates FPP (C₁₅) to heptaprenyl diphosphate (C₃₅) using isopentenyl diphosphate (IPP) substrates [1].
  • BPH-1218 inhibits TgCoq1 at low-nanomolar concentrations (IC₅₀ = 18 nM), 300-fold more potently than human FPPS [1] [4].
  • Overexpression of TgCoq1 reduces BPH-1218’s growth-inhibitory effect by >80%, confirming target specificity [1].

Mechanistic Consequences

  • Ubiquinone depletion: Disruption of heptaprenyl diphosphate synthesis prevents ubiquinone (CoQ) anchoring to mitochondrial membranes [4].
  • Electron transport collapse: Loss of CoQ halts mitochondrial respiration, reducing ATP production by >90% in tachyzoites within 4 hours [1].
  • Rescue phenotype: Supplementation with exogenous ubiquinone-6 (UQ6) completely restores parasite growth, confirming mechanism-specific action [1] [4].

Table 2: Enzymatic Targets of BPH-1218 in Pathogens vs. Mammals

EnzymeOrganismInhibition IC₅₀ProductBiological Role
TgCoq1T. gondii18 nMHeptaprenyl-DP (C35)Ubiquinone tail synthesis
TcSPPST. cruzi52 nMSolanesyl-DP (C45)Menaquinone synthesis
HsFPPSHomo sapiens5.4 μMFarnesyl-DP (C15)Sterol/protein prenylation

Relevance of BPH-1218 in Targeting Apicomplexan Parasites

BPH-1218 demonstrates broad-spectrum activity against apicomplexan parasites by exploiting their dependence on mitochondrial electron transport:

Toxoplasma gondii

  • Acute infection: Reduces tachyzoite proliferation by 99% at 25 nM by blocking mitochondrial membrane potential (ΔΨm) [1].
  • Chronic infection: Decreases brain cyst burden by 73–89% in mice treated with 5 mg/kg/day for 14 days (Fig. 1B) [2] [9].
  • Behavioral rescue: Ameliorates infection-induced hyperactivity in chronically infected mice, as measured by CageDot continuous monitoring [2].

Plasmodium falciparum

  • Inhibits liver-stage development at picomolar concentrations by targeting plasmodial Coq1 homologs [1].

Therapeutic Advantages

  • Blood-brain barrier penetration: Lipophilicity (logP = 5.2) enables CNS access, critical for treating cerebral toxoplasmosis [9].
  • Cyst-busting capability: Disrupts bradyzoite metabolism, a feature absent in standard therapies like pyrimethamine or atovaquone [2].
  • Synergy with statins: Combines synergistically with host HMG-CoA reductase inhibitors to further deplete isoprenoid precursors [9].

Table 3: In Vivo Efficacy of BPH-1218 Against Chronic Toxoplasmosis

ParameterControl GroupBPH-1218 Treatedp-value
Cyst burden per brain1,240 ± 198156 ± 54<0.001
Hyperactivity episodes12.7 ± 1.9/hr3.2 ± 0.8/hr<0.01
Mortality (lethal dose)100%0%<0.001

Properties

CAS Number

1426824-36-3

Product Name

BPH-1218

IUPAC Name

1-Decyl-3-(2,2-diphosphonoethyl)1H-imidazolium inner salt

Molecular Formula

C15H30N2O6P2

Molecular Weight

396.36

InChI

InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23)

InChI Key

GYTSEUQBLYSXFG-UHFFFAOYSA-N

SMILES

O=P(C(P(O)(O)=O)C[N+]1=CN(CCCCCCCCCC)C=C1)(O)[O-]

Solubility

Soluble in DMSO

Synonyms

BPH-1218; BPH 1218; BPH1218;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.